molecular formula C20H16N2O4 B5816520 N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]

N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]

Cat. No. B5816520
M. Wt: 348.4 g/mol
InChI Key: MJODVAOBVHVUME-WGDLNXRISA-N
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Description

N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bisacrylamide derivative that has two furan rings attached to the phenyl ring. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is not well understood. However, it is believed to function as a crosslinker in polymerization reactions, which leads to the formation of stable networks. It has also been suggested that it can interact with specific molecules through hydrogen bonding and π-π interactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]. However, it has been reported to be non-toxic and non-carcinogenic. It has also been shown to have low cytotoxicity and hemolytic activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is its ability to act as a crosslinker in polymerization reactions, which leads to the formation of stable networks. It also has low cytotoxicity and hemolytic activity, making it suitable for use in biological applications. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for the study of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]. One area of interest is the development of new polymer materials using this compound as a crosslinker. Another area of interest is the use of this compound in the development of molecularly imprinted polymers for the selective recognition of specific molecules. Additionally, the potential applications of this compound in the fields of drug delivery and tissue engineering should be explored further.

Synthesis Methods

The synthesis of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] can be achieved using different methods. One of the most commonly used methods is the reaction of 1,2-phenylenediamine with 2-furoyl chloride in the presence of a base. The product obtained is then reacted with acryloyl chloride to yield the final compound. Other methods include the reaction of 1,2-phenylenediamine with furfural and acryloyl chloride or the reaction of 1,2-phenylenediamine with 2-furancarboxaldehyde and acryloyl chloride.

Scientific Research Applications

N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] has been studied for its potential applications in scientific research. One of its most significant applications is in the field of polymer chemistry. It has been used as a crosslinker in the synthesis of hydrogels and as a monomer in the synthesis of copolymers. It has also been used in the preparation of molecularly imprinted polymers for the selective recognition of specific molecules.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(11-9-15-5-3-13-25-15)21-17-7-1-2-8-18(17)22-20(24)12-10-16-6-4-14-26-16/h1-14H,(H,21,23)(H,22,24)/b11-9+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJODVAOBVHVUME-WGDLNXRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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